

Application Notes and Protocols for the Isolation of Vinervine from Plant Extracts

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Compound of Interest

Compound Name: Vinervine

Cat. No.: B1233168

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Introduction

Vinervine is an indole alkaloid that has been identified in various plant species of the Apocynaceae family, notably in *Tabernaemontana divaricata*[1][2]. Alkaloids from this genus have garnered significant interest due to their wide range of pharmacological activities, making their efficient isolation and characterization crucial for drug discovery and development[2][3]. This document provides a detailed protocol for the isolation and purification of **Vinervine** from plant materials, employing a combination of solvent extraction, acid-base partitioning, and chromatographic techniques.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of alkaloids from *Tabernaemontana divaricata*.

Table 1: Extraction Yield of Total Alkaloids

Plant Material	Extraction Solvent	Amount of Plant Material (g)	Crude Alkaloid Yield (g)	Percentage Yield (%)
Aerial parts of <i>T. divaricata</i>	Methanol	800	32	4.0

Data adapted from a study on the phytochemical analysis of *Tabernaemontana divaricata*.[\[4\]](#)

Table 2: Total Alkaloid Content in Methanolic Extract

Plant Part	Extraction Solvent	Total Alkaloid Content (mg/100mg of extract)
Leaves of <i>T. divaricata</i>	Methanol	1.11

Data from a quantitative phytochemical analysis of *Tabernaemontana divaricata* leaves.[\[5\]](#)

Table 3: Example HPLC Parameters for Indole Alkaloid Quantification

Parameter	Specification
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 μ m) [6]
Mobile Phase	Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer
Flow Rate	1.0 - 2.0 mL/min [6]
Detection	UV at 254 nm [6]
Column Temperature	Ambient or controlled (e.g., 30°C)
Injection Volume	20 μ L

These are typical parameters for related indole alkaloids and may require optimization for **Vinervine**.

Experimental Protocols

Preparation of Plant Material

- **Collection and Authentication:** Collect fresh aerial parts (leaves, stems) of *Tabernaemontana divaricata*. Ensure proper botanical identification.
- **Drying:** Shade dry the plant material at room temperature for approximately two weeks or until brittle. Alternatively, use a hot-air oven at a controlled temperature of 40-50°C.
- **Grinding:** Grind the dried plant material into a coarse powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.

Extraction of Crude Alkaloids

This protocol is based on a successful method for extracting alkaloids from *Tabernaemontana divaricata*.^[4]

- **Maceration:**
 - Take 800 g of the coarsely powdered plant material and pack it into a large percolator or glass container.
 - Add approximately 15 liters of methanol to fully submerge the powder.
 - Allow the mixture to macerate for 7 days at room temperature, with occasional stirring.
- **Filtration and Concentration:**
 - After the maceration period, drain the methanolic extract and filter it through Whatman No. 1 filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
 - Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

- Combine all the extracts and dry completely in a vacuum desiccator. The expected yield of the crude methanolic extract is approximately 4.0%.^[4]

Acid-Base Partitioning for Total Alkaloid Fraction

This procedure separates the alkaloids from other non-basic secondary metabolites.^{[4][7]}

- Initial Dissolution and Defatting:
 - Dissolve the dried methanolic extract in 750 mL of distilled water.
 - Transfer the aqueous solution to a large separatory funnel and extract with n-hexane (e.g., 3 x 1 L) to remove fats and other non-polar compounds. Discard the n-hexane layers.
- Acidification and Extraction of Weak Bases:
 - To the remaining aqueous layer, add 10% acetic acid to adjust the pH to approximately 3.5.
 - Extract this acidic solution with chloroform (3 x 2 L). This chloroform fraction will contain weakly basic alkaloids. Combine these chloroform fractions and concentrate to yield the weak alkaloid fraction.
- Basification and Extraction of Stronger Bases:
 - Take the acidic aqueous layer remaining after the chloroform extraction and basify it to a pH of 9-10 by the slow addition of concentrated ammonium hydroxide.
 - Extract this basic solution with chloroform (3 x 2 L). This second chloroform fraction will contain the main bulk of the alkaloids, including **Vinervine**.
- Final Concentration:
 - Combine the chloroform fractions from the basic extraction and wash with distilled water.
 - Dry the chloroform extract over anhydrous sodium sulfate.

- Filter and evaporate the solvent under reduced pressure to obtain the crude total alkaloid fraction as a gummy residue. From 800 g of starting material, a yield of approximately 32 g of this crude alkaloid fraction can be expected.^[4]

Chromatographic Purification of Vinervine

The crude alkaloid fraction is a complex mixture and requires further purification by column chromatography to isolate **Vinervine**.

- Column Preparation (Silica Gel):
 - Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).
 - Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
- Sample Loading:
 - Dissolve a portion of the crude alkaloid extract in a minimal amount of chloroform or the initial mobile phase.
 - Alternatively, adsorb the extract onto a small amount of silica gel to create a dry powder.
 - Carefully load the sample onto the top of the prepared column.
- Elution:
 - Elute the column with a solvent system of increasing polarity (gradient elution). Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate and then methanol. A typical gradient could be:
 - n-Hexane : Ethyl Acetate (9:1 -> 1:1)
 - Ethyl Acetate
 - Ethyl Acetate : Methanol (9:1 -> 1:1)

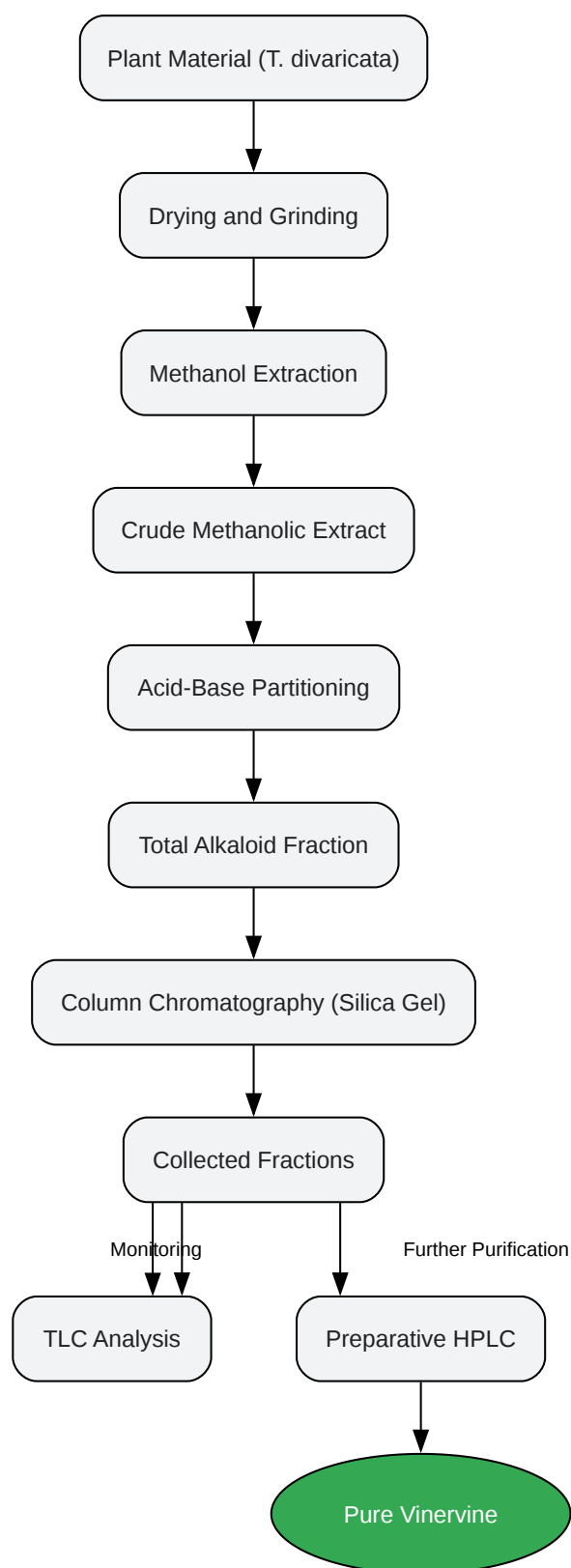
- Fraction Collection and Analysis:
 - Collect fractions of the eluate in separate test tubes.
 - Monitor the separation by spotting the fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
 - Combine the fractions that show a similar TLC profile and contain the compound of interest (**Vinervine**).
- Final Purification (HPLC):
 - For higher purity, the fractions containing **Vinervine** can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer).

Quantification of Vinervine by HPLC

- Standard Preparation: Prepare a stock solution of purified **Vinervine** of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve a precisely weighed amount of the isolated compound or extract in methanol and filter through a 0.45 μm syringe filter.
- HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the **Vinervine** standards.
- Quantification: Determine the concentration of **Vinervine** in the sample by comparing its peak area to the calibration curve.

Visualizations

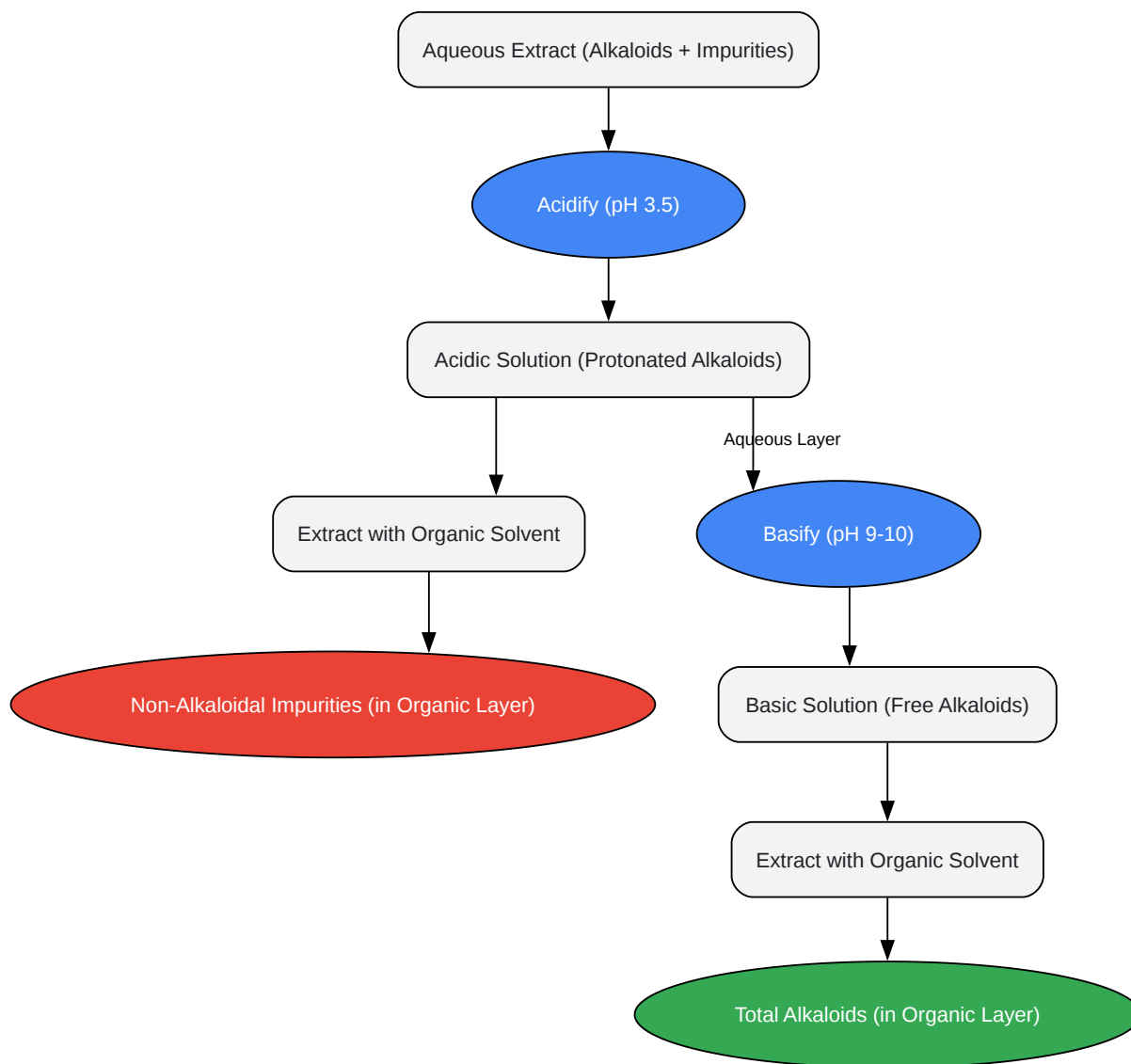
Experimental Workflow for Vinervine Isolation



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Caption: Workflow for the isolation of **Vinervine**.

Logical Relationship in Acid-Base Extraction



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Caption: Logic of alkaloid separation by acid-base extraction.

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